N-(benzoylthio)benzamide
Overview
Description
N-(benzoylthio)benzamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a benzoyl group attached to a thioamide moiety, which is further connected to a benzamide structure. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of these derivatives have been extensively studied, revealing their significance in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of N-(benzoylthio)benzamide derivatives involves various strategies, including chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates , microwave-promoted synthesis through base-catalyzed cyclization of thioureas , and reactions of benzoylthioamides with dinucleophilic reagents to form heterocycles . These methods offer advantages such as high yields, chemoselectivity, and efficiency. For instance, the use of microwave irradiation has been shown to be a cleaner and faster method for synthesis compared to traditional thermal heating .
Molecular Structure Analysis
The molecular structure of N-(benzoylthio)benzamide derivatives has been elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction data have provided insights into the crystal and molecular structure of these compounds, revealing details such as bond lengths, bond angles, and conformation . Computational methods like Hartree-Fock and density functional theory have been employed to calculate geometric parameters and vibrational frequencies, which are in good agreement with experimental data .
Chemical Reactions Analysis
N-(benzoylthio)benzamide derivatives undergo a range of chemical reactions, forming various heterocyclic compounds when treated with hydrazines, hydroxylamine, or amidines . These reactions are significant for the synthesis of pharmacologically active molecules. Additionally, the reactivity of these derivatives can be further explored to synthesize novel compounds with potential applications in material science and drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzoylthio)benzamide derivatives, such as solubility, thermal stability, and glass transition temperatures, have been studied. For example, N-benzoylated wholly aromatic polyamides exhibit better solubility in organic solvents and lower glass transition temperatures compared to conventional polyamides . The antifungal activity of some derivatives has also been evaluated, showing varying degrees of efficacy against plant pathogens . Additionally, studies on the antioxidant properties of these compounds have demonstrated good activity, which could be beneficial for developing new antioxidants .
Scientific Research Applications
Melanoma Cytotoxicity
N-(benzoylthio)benzamide derivatives have shown potential in the treatment of melanotic melanoma. These derivatives, when conjugated with alkylating cytostatics, demonstrate enhanced toxicity against melanoma cells compared to parent compounds. This suggests their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Antiarrhythmic Activity
Benzamide derivatives, including those related to N-(benzoylthio)benzamide, have been synthesized and evaluated for oral antiarrhythmic activity. Compounds like N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate exhibit significant antiarrhythmic properties (Banitt et al., 1977).
Antifungal Properties
Certain derivatives of N-(benzoylthio)benzamide, such as N-(Morpholinothiocarbonyl) benzamide and N-(piperidylthiocarbonyl) benzamide, have shown antifungal activity. These derivatives and their Co(III) complexes have been effective against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Weiqun et al., 2005).
Melanoma Imaging and Therapy
Radioiodinated N-(benzoylthio)benzamide derivatives have been used for imaging melanoma metastases. Studies have shown that these compounds have high uptake in melanoma cells, suggesting potential for both diagnostic imaging and radionuclide therapy (Eisenhut et al., 2000).
Potential Antipsychotic Activity
N-(benzoylthio)benzamide derivatives have been explored for their potential antipsychotic effects. These compounds exhibit dopamine antagonist properties, which are important in the treatment of psychiatric disorders (Blaney et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
S-benzamido benzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYATHJDICJZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H2S Donor 5a |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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